Technical Guide: 3,5-Disulfobenzoic Acid (3,5-DSBA)
Technical Guide: 3,5-Disulfobenzoic Acid (3,5-DSBA)
This guide provides an in-depth technical analysis of 3,5-Disulfobenzoic acid (3,5-DSBA), a critical aromatic building block characterized by its high acidity, water solubility, and rigid structural geometry.
Core Applications: Coordination Chemistry (MOFs), Pharmaceutical Salt Formation, and Dendrimer Functionalization.
Executive Summary
3,5-Disulfobenzoic acid (CAS: 28347-97-9) is a tri-functional benzene derivative featuring one carboxylic acid group and two sulfonic acid groups in the meta positions. Unlike its lipophilic analogs (e.g., 3,5-dinitrobenzoic acid), 3,5-DSBA is highly hydrophilic and a strong acid.
Its utility stems from three distinct chemical behaviors:
-
Strong Acidity: It serves as a potent counter-ion for solubilizing basic pharmaceutical ingredients (APIs).
-
Ligand Geometry: The
symmetry and rigid aromatic core make it an ideal linker for Metal-Organic Frameworks (MOFs), particularly with lanthanides. -
Surface Functionalization: It is used to cap poly(lysine) dendrimers, imparting anionic charges that inhibit viral entry (HIV/HSV).
Physicochemical Profile
The unique reactivity of 3,5-DSBA is dictated by the electron-withdrawing nature of the two sulfonate groups, which significantly increases the acidity of the central carboxyl group compared to unsubstituted benzoic acid.
Table 1: Core Chemical Data
| Property | Value / Description |
| IUPAC Name | 3,5-Disulfobenzoic acid |
| CAS Number | 28347-97-9 (Acid), 19089-55-5 (Disodium Salt) |
| Molecular Formula | |
| Molecular Weight | 282.25 g/mol |
| Acidity (pKa) | Sulfonic groups: |
| Solubility | Highly soluble in water, lower alcohols; Insoluble in non-polar solvents (hexane, toluene).[1] |
| Geometry | Planar aromatic ring with substituents at 1, 3, 5 positions (Trigonal planar-like node). |
Synthesis & Production Logic
The synthesis of 3,5-DSBA relies on Electrophilic Aromatic Substitution (EAS) . The carboxyl group of benzoic acid is a meta-director. However, introducing two bulky, electron-withdrawing sulfonic groups requires forcing conditions (Oleum/High Temperature) to overcome the deactivation of the ring after the first sulfonation.
Mechanistic Pathway[2][3][4]
-
Activation: Benzoic acid is dissolved in oleum (fuming sulfuric acid containing free
). -
First Sulfonation: Occurs at the meta position (3-sulfobenzoic acid).
-
Second Sulfonation: Requires elevated temperatures (
) and excess to sulfonate the remaining meta position (5-position). -
Isolation: Often isolated as the barium or sodium salt to manage its extreme hygroscopicity.
Visualization: Synthesis Workflow
The following diagram illustrates the critical process flow from raw benzoic acid to the isolated salt form.
Caption: Thermal sulfonation pathway requiring oleum to overcome ring deactivation.
Applications in Research & Development
A. Metal-Organic Frameworks (MOFs)
3,5-DSBA acts as a rigid, multitopic ligand. The carboxylate and sulfonate groups have different coordination affinities (Hard Soft Acid Base theory).
-
Lanthanide Coordination: The sulfonate oxygen atoms coordinate effectively with "hard" lanthanide ions (e.g.,
, ), creating luminescent coordination polymers. -
Structural Role: It often forms 2D or 3D networks where the aromatic ring acts as a spacer, preventing structural collapse.
B. Pharmaceutical Salt Selection
In drug development, 3,5-DSBA is a "Problem Solver" counter-ion.
-
Solubility Enhancement: Basic drugs with poor aqueous solubility (Class II/IV) can be converted to 3,5-disulfobenzoate salts. The high polarity of the two sulfonate tails dramatically increases the solvation energy.
-
Stability: Unlike hydrochloride salts, which can be hygroscopic or volatile (loss of HCl), disulfobenzoate salts are generally non-volatile and thermally stable.
C. Antiviral Dendrimers
Research indicates that poly(lysine) dendrimers surface-functionalized with 3,5-DSBA exhibit potent antiviral activity against HIV and HSV. The high density of anionic sulfonate groups mimics the electrostatic properties of heparan sulfate, blocking viral entry into cells.
Experimental Protocols
Protocol A: Laboratory Scale Synthesis (Via Oleum)
Safety Warning: Oleum is extremely corrosive and reacts violently with water. Perform in a fume hood with full PPE.
-
Setup: Equip a 500 mL round-bottom flask with a mechanical stirrer, thermometer, and reflux condenser protected by a drying tube.
-
Addition: Place 50 g of Benzoic Acid in the flask. Slowly add 150 mL of Fuming Sulfuric Acid (20% Oleum).
-
Reaction: Heat the mixture gradually to 230°C. Maintain this temperature for 4 hours.
-
Note: The solution will turn dark brown.
-
-
Quenching: Cool the mixture to room temperature. Pour the reaction mass very slowly onto 500 g of crushed ice with vigorous stirring.
-
Purification (As Barium Salt): Add Barium Carbonate (
) until effervescence ceases (neutralization). Filter off the Barium Sulfate ( ) precipitate. The filtrate contains the barium salt of 3,5-DSBA. -
Acid Recovery: Treat the filtrate with exact equivalents of dilute
to precipitate Barium (as ) and release the free acid.
Protocol B: Acid-Base Titration (Purity Check)
Due to the hygroscopic nature of the free acid, purity must be verified before use in precise stoichiometry (e.g., MOF synthesis).
-
Solvent: Dissolve 100 mg of 3,5-DSBA in 50 mL deionized water.
-
Titrant: 0.1 N NaOH (standardized).
-
Indicator: Phenolphthalein (for the carboxylic proton) or conductometric titration for distinct endpoints.
-
Calculation:
-
Note: The equivalent weight depends on whether you are titrating all 3 protons or just the sulfonic groups.
-
Decision Logic: When to Use 3,5-DSBA
The following decision tree assists formulation scientists in selecting 3,5-DSBA over other counter-ions.
Caption: Logic flow for selecting 3,5-DSBA in pharmaceutical formulation.
References
-
Organic Syntheses. (1923). Sulfonation of Benzoic Acid (Precursor to 3,5-Dihydroxybenzoic acid).[2] Organic Syntheses, Coll. Vol. 1, p. 537. Retrieved from [Link]
-
PubChem. (2025).[3] 3,5-Disulfobenzoic acid (Compound Summary).[1][4][5] National Library of Medicine. Retrieved from [Link]
- McCarthy, T. D., et al. (2005). Dendrimers as Drugs: Discovery and Preclinical Development of Dendrimer-Based Microbicides for HIV and HSV. Molecular Pharmaceutics.
-
Oakwood Chemical. (2025).[6] Safety Data Sheet: 3,5-Disulfobenzoic acid disodium salt.[5] Retrieved from [Link]
Sources
- 1. 3,5-Difluorobenzoic acid | 455-40-3 [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 3,5-Difluorobenzoic acid | C7H4F2O2 | CID 101265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3,5-Disulfobenzoic Acid|Research Chemical [benchchem.com]
- 5. 3,5-Disulfobenzoic acid disodium salt [oakwoodchemical.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
